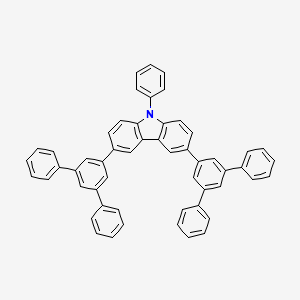

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole

Description

Properties

IUPAC Name |

3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHSOUPRKHXZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:

Formation of the Carbazole Core: This can be achieved through cyclization reactions involving aniline derivatives.

Functionalization: Introduction of phenyl and diphenylphenyl groups through Friedel-Crafts alkylation or Suzuki coupling reactions.

Industrial Production Methods

Industrial production may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Carbazole derivatives can undergo oxidation to form carbazole-3,6-diones.

Reduction: Reduction reactions can convert carbazoles to tetrahydrocarbazoles.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Carbazole-3,6-diones.

Reduction: Tetrahydrocarbazoles.

Substitution: Halogenated carbazoles or other substituted derivatives.

Scientific Research Applications

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole and its derivatives have applications in various fields:

Chemistry: Used as intermediates in organic synthesis.

Biology: Potential use in the development of bioactive molecules.

Medicine: Investigated for their pharmacological properties.

Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action for compounds like 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole depends on their specific application:

In Electronics: Acts as a charge transport material in OLEDs.

In Medicine: May interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Research Findings and Challenges

- Advantages : High Tg, excellent morphological stability, and tunable HOMO/LUMO levels make the compound suitable for high-temperature optoelectronic applications.

- Limitations: Limited solubility in common solvents (due to bulky groups) may hinder solution-processed device fabrication.

- Contradictions : While fluorinated hosts (e.g., DF) lower HOMO levels for improved electron injection, they may reduce charge balance in the absence of complementary guest materials .

Biological Activity

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole (CzTP) is a synthetic organic compound that belongs to the carbazole family. Carbazoles are recognized for their diverse applications in organic electronics and pharmaceuticals due to their unique electronic properties and biological activities. This article explores the biological activity of CzTP, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C54H37N

- Molecular Weight : 699.88 g/mol

- CAS Number : 1201649-79-7

- Structure : CzTP features a central carbazole core with phenyl and diphenyl substituents that enhance its electronic properties.

The biological activity of CzTP is primarily attributed to its interactions at the molecular level with various biological targets. These interactions can modulate enzyme activities or receptor functions, leading to potential therapeutic effects. The compound's structure allows it to participate in intramolecular charge transfer (ICT), which is crucial for its photophysical properties and may also influence its biological behavior.

Pharmacological Properties

Research indicates that CzTP exhibits several pharmacological properties:

- Antioxidant Activity : CzTP has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in preventing cellular damage in various diseases.

- Anticancer Potential : Preliminary studies suggest that CzTP may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

- Neuroprotective Effects : Some studies have indicated that CzTP could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing neuronal apoptosis.

Case Studies and Experimental Data

Several studies have investigated the biological activity of CzTP:

- Study on Antioxidant Activity : In vitro assays demonstrated that CzTP effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in treated cells compared to controls .

- Anticancer Activity Assessment : A study involving human breast cancer cell lines revealed that CzTP treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations . The study highlighted the compound's ability to induce apoptosis through caspase activation.

- Neuroprotective Mechanisms : Research on neuronal cell cultures exposed to neurotoxic agents showed that CzTP significantly reduced cell death and maintained mitochondrial integrity, suggesting its potential as a therapeutic agent for neuroprotection .

Comparative Analysis

| Compound Name | Molecular Weight | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | 699.88 g/mol | Yes | Yes | Yes |

| 9-Phenylcarbazole | 269.34 g/mol | Moderate | Moderate | No |

| 3,6-Diphenylcarbazole | 307.35 g/mol | Low | Low | No |

Q & A

Q. What are standard synthetic routes for 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole?

A multi-step approach is typically employed. For analogous carbazole derivatives, a common method involves:

- Core formation : Cyclization of aromatic amines (e.g., Ullmann coupling or Buchwald-Hartwig amination) to establish the carbazole backbone.

- Substituent introduction : Electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling to attach phenyl or diphenylphenyl groups at the 3,6-positions.

- Purification : Recrystallization from acetone or THF yields high-purity products . X-ray crystallography (e.g., SHELX refinement) and NMR are critical for structural validation .

Q. How is X-ray crystallography applied to characterize carbazole derivatives?

Key steps include:

- Data collection : Using MoKα radiation (λ = 0.71073 Å) and detectors like Rigaku Mercury2.

- Structure refinement : SHELX programs (SHELXS-97 for solving, SHELXL-97 for refining) with parameters such as R factor (<0.1) and data-to-parameter ratio (>15:1) to ensure accuracy .

- Planarity analysis : Dihedral angles between the carbazole core and substituents (e.g., 65.0° for phenyl rings) are calculated to assess steric effects .

Q. What techniques confirm the purity of synthesized carbazole derivatives?

- HPLC : Purity ≥97% is confirmed via reverse-phase chromatography .

- Elemental analysis : Matches theoretical and empirical formulae (e.g., C, H, N content).

- Thermogravimetric analysis (TGA) : Monitors decomposition temperatures (e.g., melting points ~238–242°C) .

Advanced Research Questions

Q. How can discrepancies in dihedral angle measurements from crystallographic data be resolved?

Discrepancies may arise from thermal motion or refinement artifacts. Strategies include:

- Restraints : Applying geometric constraints (e.g., 15 restraints in SHELXL) to stabilize bond lengths and angles during refinement .

- Multi-conformer models : Accounting for dynamic disorder in bulky substituents (e.g., diphenylphenyl groups).

- Validation tools : Using PLATON or Mercury to check for overfitting and validate hydrogen bonding/van der Waals interactions .

Q. What strategies optimize photoluminescence quantum yield (PLQY) in carbazole-based emitters?

- Substituent engineering : Methoxy or tert-butyl groups at 3,6-positions enhance PLQY by reducing aggregation-caused quenching (e.g., solid-state PLQY up to 53%) .

- Energy level tuning : Cyclic voltammetry determines HOMO/LUMO levels (e.g., −5.75 to −5.89 eV) to align with host materials in OLEDs .

- Aggregation control : Spin-coating vs. vacuum deposition to modulate film morphology and minimize non-radiative decay .

Q. How does substitution pattern affect charge transport in carbazole semiconductors?

Comparative studies show:

- Diphenylphosphinyl groups : Improve electron mobility (10⁻⁴ cm²/Vs) by introducing electron-deficient moieties .

- Bulkier substituents (e.g., triphenylsilyl): Enhance thermal stability but reduce hole mobility due to steric hindrance .

- Methodology : Time-of-flight (TOF) or field-effect transistor (FET) measurements quantify carrier mobility under varying electric fields .

Q. What experimental approaches validate aggregation-enhanced emission (AEE)?

- Photophysical comparison : Measure PL spectra in solution (monomers) vs. solid state (aggregates). AEE is confirmed if solid-state intensity exceeds solution .

- Dynamic light scattering (DLS) : Quantifies aggregate size distribution.

- TEM/fluorescence microscopy : Visualizes morphological changes (e.g., amorphous vs. crystalline domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.